5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine ring substituted at the 2nd position with a pyrimidin-4-yl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring and the piperazine ring.
Bromination: The bromine atom is introduced at the 5th position of the pyrimidine ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The pyrimidin-4-yl group is then coupled with the piperazine ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a lead compound in the design of new drugs for various diseases, including cancer and neurological disorders.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group on the piperazine ring.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Contains a Boc-protected piperazine ring.
5-Bromo-2-(4-morpholino)pyrimidine: Features a morpholine ring instead of a piperazine ring.
Uniqueness
5-Bromo-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both a bromine atom and a pyrimidin-4-yl group on the piperazine ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13BrN6 |
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Molecular Weight |
321.18 g/mol |
IUPAC Name |
5-bromo-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C12H13BrN6/c13-10-7-15-12(16-8-10)19-5-3-18(4-6-19)11-1-2-14-9-17-11/h1-2,7-9H,3-6H2 |
InChI Key |
CCFZAUDAFWRWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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